4-Methyl-5-phenylfuran-2,3-dione
Overview
Description
4-Methyl-5-phenylfuran-2,3-dione is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This particular compound is notable for its unique structure, which includes a methyl group at the 4-position and a phenyl group at the 5-position of the furan ring. The molecular formula of this compound is C11H8O3, and it has a molecular weight of 188.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-phenylfuran-2,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthesis approach can be employed, where starting materials such as 1,3-diketones and aryl aldehydes undergo cyclocondensation reactions in the presence of catalysts or under catalyst-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biomass-derived furan platform chemicals. These chemicals, such as furfural and 5-hydroxymethylfurfural, can be converted into the desired furan derivatives through various chemical processes. The use of biorefineries and green chemistry principles is becoming increasingly important in the large-scale manufacture of furan compounds .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-phenylfuran-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typical conditions include controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted furan derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenylfuran-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-5-phenylfuran-2,3-dione include other furan derivatives, such as:
2-Furoic acid: A simple furan derivative with a carboxylic acid group.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.
Furfural: A furan derivative with an aldehyde group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-methyl-5-phenylfuran-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7-9(12)11(13)14-10(7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNZFTFCZHCMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472650 | |
Record name | 2,3-Furandione, 4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55991-71-4 | |
Record name | 2,3-Furandione, 4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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